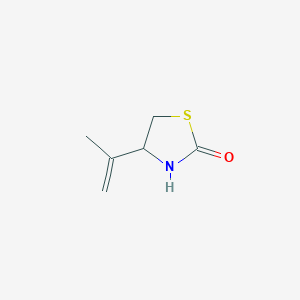![molecular formula C13H10BrNO B14338588 3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile CAS No. 106102-24-3](/img/structure/B14338588.png)
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile is an organic compound that features a brominated naphthalene ring linked to a propanenitrile group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile typically involves the reaction of 6-bromonaphthol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine position.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include primary amines derived from the nitrile group.
Aplicaciones Científicas De Investigación
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the brominated naphthalene ring can participate in π-π interactions or halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but with a ketone group instead of a nitrile group.
(6-Bromonaphthalen-2-yl)boronic acid: Contains a boronic acid group instead of a propanenitrile group.
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone: Features a brominated ethanone group.
Propiedades
Número CAS |
106102-24-3 |
|---|---|
Fórmula molecular |
C13H10BrNO |
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
3-(6-bromonaphthalen-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H10BrNO/c14-12-4-2-11-9-13(16-7-1-6-15)5-3-10(11)8-12/h2-5,8-9H,1,7H2 |
Clave InChI |
MINQRGRBMIQHAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


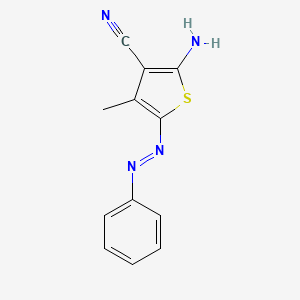
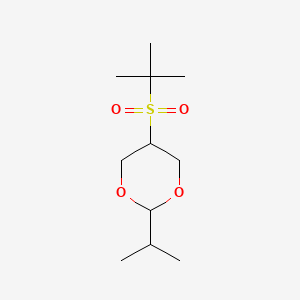
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)

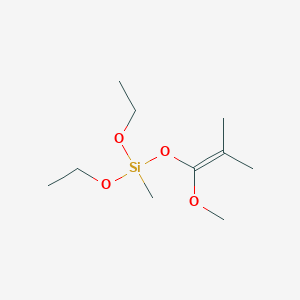
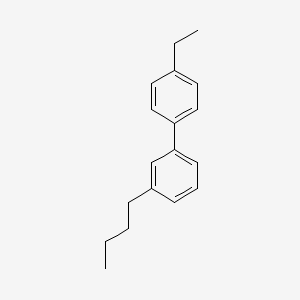


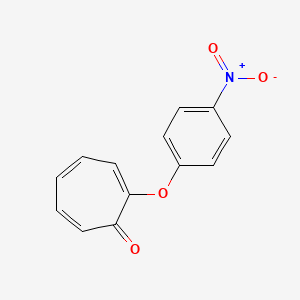
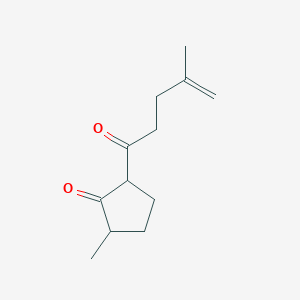
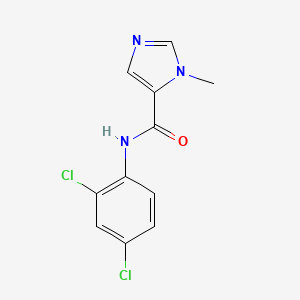

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
